![molecular formula C23H24ClN5O2S B2961064 5-((3-Chlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851969-48-7](/img/structure/B2961064.png)
5-((3-Chlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
The compound is a complex organic molecule that includes several functional groups and rings, including a piperazine ring, a triazole ring, and a thiazole ring. Piperazine rings are common in pharmaceuticals and can modulate the pharmacokinetic properties of a drug . Triazole rings are five-membered aromatic azole chains containing two carbon and three nitrogen atoms, which are capable of binding in the biological system with a variety of enzymes and receptors .
Molecular Structure Analysis
The molecular structure of this compound would be determined by techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) experiments .Scientific Research Applications
Neuroprotective Agent
Triazole derivatives have been studied for their potential as neuroprotective agents . They may offer therapeutic strategies for neurodegenerative diseases, ischemic stroke, and traumatic brain injury. The neuroprotective activity is characterized by the ability to restore neuronal function and structure, thereby reducing neuronal death .
Anti-neuroinflammatory Properties
These compounds have shown promise in reducing inflammation in the nervous system. They can inhibit the production of pro-inflammatory cytokines like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in human microglia cells, which are key players in neuroinflammation .
Anticancer Activity
Triazole derivatives are being explored for their selectivity against cancer cell lines. They may work by interfering with the signaling pathways that promote cancer cell growth and survival, offering a potential pathway for the development of new anticancer drugs .
Antimicrobial Activity
The triazole core is a common feature in many antimicrobial agents. These compounds can be effective against a broad spectrum of Gram-positive and Gram-negative bacteria, making them valuable in the fight against multidrug-resistant pathogens .
Antioxidant Properties
Triazoles can also act as antioxidants, reducing or neutralizing free radicals and thus protecting cells against oxidative damage. This property is beneficial in preventing oxidative stress-related diseases .
Antiviral Applications
The structural versatility of triazole allows it to bind with various enzymes and receptors in biological systems, which can be leveraged to develop antiviral drugs. Their potential in this field is significant, especially in the context of emerging viral infections .
Mechanism of Action
Target of Action
Triazole compounds, which this compound is a part of, are known to bind in the biological system with a variety of enzymes and receptors . They show versatile biological activities and are present as a central structural component in a number of drug classes .
Mode of Action
Triazole compounds are known to interact with their targets, leading to various biological activities . For instance, some triazole-pyrimidine hybrids have shown promising neuroprotective and anti-inflammatory properties .
Biochemical Pathways
Some triazole compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Some triazole compounds have shown significant anti-neuroinflammatory properties through inhibition of nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . They also exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
properties
IUPAC Name |
5-[(3-chlorophenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN5O2S/c1-15-25-23-29(26-15)22(30)21(32-23)20(16-4-3-5-17(24)14-16)28-12-10-27(11-13-28)18-6-8-19(31-2)9-7-18/h3-9,14,20,30H,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYFBEFIVFORSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Cl)N4CCN(CC4)C5=CC=C(C=C5)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((3-Chlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol |
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